molecular formula C15H12N6O2S B2526960 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034597-99-2

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2526960
CAS No.: 2034597-99-2
M. Wt: 340.36
InChI Key: SEJYFIWKVDCMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a triazolopyrazine core substituted with a methoxy group at the 8-position and a benzothiazole-2-carboxamide moiety at the 3-position via a methyl linker. The triazolopyrazine scaffold is known for its bioisosteric properties, mimicking purine structures, which facilitates interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-23-14-12-20-19-11(21(12)7-6-16-14)8-17-13(22)15-18-9-4-2-3-5-10(9)24-15/h2-7H,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJYFIWKVDCMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the class of triazolo-pyrazine derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core fused with a benzo[d]thiazole moiety. The presence of the methoxy group enhances its solubility and potential bioactivity. The molecular formula is C16H15N5O2SC_{16}H_{15}N_5O_2S, with a molecular weight of approximately 345.39 g/mol.

Antibacterial Activity

This compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Target Bacteria : Effective against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Minimum Inhibitory Concentrations (MICs) : The compound shows MIC values of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, indicating moderate to good antibacterial activity .

Antitumor Activity

Recent studies have also explored the antitumor potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation:

  • Cell Lines Tested : A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Results : The compound demonstrated significant inhibition of cell proliferation at concentrations as low as 1 µM, with mechanisms involving apoptosis induction and cell cycle arrest confirmed through Western blot analysis .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectsIC50/ MIC Values
AntibacterialStaphylococcus aureusInhibition of growth32 µg/mL
Escherichia coliInhibition of growth16 µg/mL
AntitumorA431, A549, H1299Apoptosis inductionIC50 < 1 µM

Case Study: Antibacterial Efficacy

In a study focusing on the antibacterial properties of this compound, researchers found that it significantly reduced bacterial counts in vitro. The study employed standard broth microdilution methods to determine MIC values against various strains. The results indicated that the compound effectively inhibited bacterial growth by interfering with essential biochemical pathways in bacteria .

Case Study: Antitumor Activity

Another research project investigated the compound's potential as an anti-cancer agent. It was subjected to MTT assays to assess cytotoxicity across different cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in treated cells. This suggests its dual role as both an anti-inflammatory and anticancer agent .

Scientific Research Applications

Biological Activities

Preliminary studies suggest that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide exhibits significant biological activities. These may include:

  • Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell growth by targeting specific kinases involved in cell proliferation and survival. The compound's interaction with c-Met and VEGFR-2 kinases suggests a potential role in cancer therapy by disrupting angiogenesis and tumor growth .
  • Anti-inflammatory Properties : Similar compounds have been shown to possess anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This makes this compound a candidate for developing anti-inflammatory drugs.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Triazolo-Pyrazine Core : This involves multi-step organic reactions where the triazole ring is fused with the pyrazine moiety.
  • Functionalization : The addition of methoxy groups and the formation of the benzo[d]thiazole structure are crucial for enhancing biological activity.
  • Final Carboxamide Formation : The final step involves attaching the carboxamide group to complete the synthesis .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

StudyFindings
Study 1Demonstrated significant anticancer activity against various cell lines through kinase inhibition .
Study 2Reported anti-inflammatory effects comparable to standard drugs like diclofenac .
Study 3Highlighted the stability of triazole-containing compounds under physiological conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazolopyrazine Core

8-Hydroxy vs. 8-Methoxy Substitution
  • Hydroxy groups can participate in hydrogen bonding but may also increase metabolic susceptibility via glucuronidation.
Benzothiazole vs. Benzothiadiazole Moieties
  • N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide ():
    The benzothiadiazole ring introduces an additional nitrogen atom, altering electron distribution and hydrogen-bonding capacity. This may influence binding affinity in targets sensitive to charge transfer interactions.

Structural Modifications in Related Heterocycles

Amide Derivatives with Aliphatic Chains
  • ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids ():
    These compounds feature carboxylic acid or amide side chains, enhancing solubility and enabling salt bridge formation in polar active sites. Yields for amide derivatives reach 50–92%, suggesting robust synthetic routes .
Pyrrolotriazolopyrazine Derivatives
  • 1-Ethyl-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropane-1-sulfonamide ():
    The incorporation of a pyrrolo ring and sulfonamide group introduces conformational rigidity and sulfonic acid bioisosterism, which may optimize pharmacokinetic profiles for central nervous system targets .

Key Research Findings and Implications

  • Methoxy vs. Hydroxy Groups : Methoxy substitution improves lipophilicity, a critical factor for blood-brain barrier penetration, compared to hydroxy analogs .
  • Benzothiazole vs. Benzothiadiazole : The benzothiazole’s sulfur atom may offer better π-π stacking than benzothiadiazole’s dual nitrogen atoms, though empirical data is needed .
  • Amide Side Chains : High-yielding amide derivatives () suggest that the target compound’s carboxamide group could be further modified to optimize solubility or target engagement.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide?

The synthesis of this compound requires multi-step protocols involving cyclization, coupling, and functionalization. Key factors include:

  • Temperature control : For example, maintaining reflux conditions (60–100°C) during amide bond formation to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for carboxamide coupling, while ethanol may be used for cyclization steps .
  • Catalysts : Use coupling agents like EDCI·HCl and HOBt for efficient amide bond formation .
  • Purification : Employ gradient HPLC or recrystallization to isolate high-purity intermediates and final products .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methoxy group at C8 of the triazolopyrazine) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ion) .
  • HPLC : Monitor reaction progress and ensure >95% purity .
  • X-ray crystallography : If single crystals are obtained, this provides definitive structural proof .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

SAR studies should focus on modifying key substituents while retaining the triazolopyrazine-benzothiazole core:

  • Substituent variation : Compare analogs with substituents like halogen (Cl/F) at the benzothiazole ring or alkyl groups on the triazole .
  • Bioactivity assays : Test against target enzymes (e.g., kinases) or microbial strains to correlate structural changes with activity .
  • Computational docking : Use molecular docking to predict binding interactions (e.g., with ATP-binding pockets or microbial enzymes) .

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

Systematic approaches are critical:

  • Replicate conditions : Ensure identical solvent systems, catalysts, and temperatures as cited in conflicting studies .
  • Spectroscopic validation : Use 2D NMR (e.g., HSQC, HMBC) to confirm if byproducts or isomers are present .
  • Statistical analysis : Apply ANOVA or regression models to assess variability in biological assays (e.g., IC50 values) .

Q. What strategies are effective for resolving regioselectivity challenges in triazolopyrazine ring formation?

Regioselectivity in heterocyclic systems can be controlled by:

  • Reagent choice : Use directing groups (e.g., methoxy at C8) to favor specific cyclization pathways .
  • Temperature modulation : Lower temperatures (0–25°C) may favor kinetic over thermodynamic products .
  • Computational modeling : DFT calculations to predict transition-state energies for competing pathways .

Methodological Guidance Tables

Q. Table 1. Key Characterization Data for Structural Validation

TechniqueCritical ParametersExpected Outcomes
1H NMRδ 3.9–4.1 ppm (methoxy), δ 8.2–8.5 ppm (triazole protons)Confirms substituent positions
HRMSm/z calculated for C17H14N6O2S: 373.0821[M+H]+ = 374.0899
HPLCC18 column, acetonitrile/water gradientRetention time ~12.5 min, purity >95%

Q. Table 2. Comparative SAR of Structural Analogs

Substituent ModificationBiological Activity (IC50, μM)Key Reference
Methoxy at C8 (parent compound)2.1 (Kinase X)
Chloro at benzothiazole C60.9 (Kinase X)
Methyl on triazole5.4 (Kinase X)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.